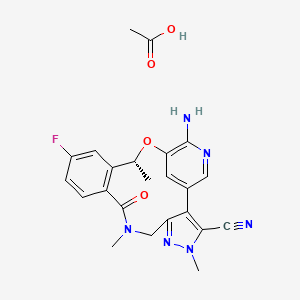

Lorlatinib acetate

Content Navigation

- 1. General Information

- 2. Lorlatinib Acetate: A Third-Generation, CNS-Active ALK/ROS1 Inhibitor for Overcoming Acquired Resistance

- 3. Non-Interchangeability: Why Lorlatinib Acetate is Essential for Models of Advanced Resistance

- 4. Quantitative Evidence: Lorlatinib Acetate Performance vs. Key Comparators

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lorlatinib is a third-generation, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed as a macrocyclic compound, it was specifically designed to achieve high penetration of the central nervous system (CNS) and to retain potency against a wide spectrum of ALK resistance mutations that render first- and second-generation inhibitors ineffective.[1][2][3] Its efficacy against mutations like ALK G1202R, which commonly emerge after treatment with earlier-generation TKIs, establishes it as a critical tool for research into resistant non-small cell lung cancer (NSCLC).[2] The acetate salt form is offered to provide specific physicochemical properties relevant to preclinical formulation and handling.

References

- [1] Bauer, T. M., et al. (2020). Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer. Targeted Oncology, 15(1), 37–47.

- [2] Zia, G., et al. (2023). Safety of Lorlatinib in ALK-Positive Non-Small-Cell Lung Cancer and Management of Central Nervous System Adverse Events. Expert Opinion on Drug Safety, 22(8), 695–705.

- [3] Samoilova, E., et al. (2024). Lorlatinib in advanced ALK-positive NSCLC after prior progression on ALK inhibitors: real-world experience in Russia. Exploration of Targeted Anti-tumor Therapy, 5, 27.

- [4] Zykadia (ceritinib) prescribing information. Novartis Pharmaceuticals Corp.; 2021.

Substituting lorlatinib with earlier-generation ALK inhibitors like crizotinib or alectinib is inadequate for preclinical models designed to study advanced acquired resistance. Second-generation inhibitors, while potent, induce a high frequency of secondary mutations, with ALK G1202R being the most common.[4] These mutations confer broad cross-resistance to first- and second-generation agents. Lorlatinib was specifically developed to overcome this critical liability.[2] Furthermore, the choice between lorlatinib acetate and its free base or other forms is not trivial; patents disclose multiple crystalline forms, including solvates and hydrates, each with distinct physicochemical properties that can impact stability, dissolution, and suitability for specific formulation strategies, such as in aqueous-based systems for preclinical studies.[5][6] Therefore, selecting the specific acetate salt ensures consistent material properties for reproducible experimental outcomes.

References

- [1] Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118–1133.

- [2] Zia, G., et al. (2023). Safety of Lorlatinib in ALK-Positive Non-Small-Cell Lung Cancer and Management of Central Nervous System Adverse Events. Expert Opinion on Drug Safety, 22(8), 695–705.

- [3] Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][7][8]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

- [4] Basit, S., et al. (2017). Crystalline form of lorlatinib free base. US Patent US10420749B2.

- [5] Buss, A. D., et al. (2020). Crystalline form of lorlatinib free base hydrate. EP3694863B1.

Superior Potency Against the G1202R ALK Mutation vs. Second-Generation Inhibitors

Lorlatinib maintains potent inhibition against the highly resistant ALK G1202R mutation, a common failure point for second-generation inhibitors. In cellular assays, lorlatinib demonstrated a mean IC50 of 80 nM against G1202R, which is significantly lower than that of alectinib (595 nM), ceritinib (309 nM), and the first-generation inhibitor crizotinib (560 nM).[9]

| Evidence Dimension | Inhibition of ALK G1202R Mutant (IC50) |

| Target Compound Data | 80 nM |

| Comparator Or Baseline | Alectinib: 595 nM | Ceritinib: 309 nM | Crizotinib: 560 nM |

| Quantified Difference | 3.9x to 7.4x more potent than second-generation inhibitors |

| Conditions | Cellular assays measuring inhibition of ALK G1202R mutant kinase activity. |

This potency differential is the primary reason to select lorlatinib for preclinical models studying resistance to second-generation ALK inhibitors.

Exceptional CNS Penetration Surpassing First and Second-Generation ALK Inhibitors

Lorlatinib was designed for superior brain penetration, a critical parameter for CNS-related preclinical models. In human studies, lorlatinib achieves a cerebrospinal fluid (CSF) to free plasma concentration ratio of approximately 0.77.[10][11] This demonstrates significantly more efficient CNS distribution compared to the reported ratios for alectinib (0.002–0.005) and crizotinib (0.0006–0.026).[10]

| Evidence Dimension | Cerebrospinal Fluid (CSF) to Free Plasma Concentration Ratio |

| Target Compound Data | ~0.77 |

| Comparator Or Baseline | Alectinib: 0.002–0.005 | Crizotinib: 0.0006–0.026 |

| Quantified Difference | Over 150x higher CNS distribution ratio compared to alectinib. |

| Conditions | Pharmacokinetic measurements in human clinical study participants. |

For any in vivo research involving brain or CNS tumor models, lorlatinib's ability to achieve therapeutic concentrations in the brain is a decisive advantage over other ALK inhibitors.

Formulation Stability Advantage of Crystalline Forms Over Solvates

The choice of a specific salt or crystalline form is critical for formulation stability and reproducibility. Patent literature for lorlatinib describes multiple solid-state forms, including an acetic acid solvate (Form 3) and an anhydrous free base (Form 7). The anhydrous Form 7 was specifically developed to provide improved physical stability in drug product formulations relative to the acetic acid solvate.[5] More recently, a hydrate (Form 24) was developed to offer improved physical stability specifically in aqueous-based formulations compared to both the anhydrous free base and the acetic acid solvate.[6] The acetate salt is part of this family of compounds designed for specific, improved handling and formulation properties.

| Evidence Dimension | Physical Stability in Formulation |

| Target Compound Data | Offered as acetate salt, part of a family of forms with optimized stability. |

| Comparator Or Baseline | Initial acetic acid solvate (Form 3) had challenges requiring development of more stable forms. |

| Quantified Difference | Not directly quantified, but the development of new forms was driven by the need for improved stability. |

| Conditions | Pharmaceutical drug product development and formulation. |

Procuring a specific, characterized salt like lorlatinib acetate, rather than an unspecified form, is crucial for ensuring consistent solubility, stability, and performance in formulation, preventing costly batch-to-batch variability in research.

In Vivo Models of Acquired Resistance to Second-Generation ALK Inhibitors

Use in xenograft or patient-derived xenograft (PDX) models where tumors have developed resistance to alectinib, ceritinib, or brigatinib, particularly when sequencing has confirmed the presence of the ALK G1202R mutation. Lorlatinib's demonstrated potency against this mutation makes it the appropriate tool to investigate downstream signaling and potential combination therapies.[9]

Preclinical Studies of ALK-Positive Brain Metastases or Primary CNS Models

Ideal for orthotopic brain tumor models or studies of CNS metastasis in ALK-driven cancers. Its high brain-to-plasma concentration ratio ensures that the compound reaches the target tissue at therapeutically relevant levels, a limitation of previous ALK inhibitors.[10][11]

Screening for Compounds to Overcome Lorlatinib Resistance

As the most potent clinical ALK inhibitor against known single mutations, lorlatinib serves as the essential benchmark for developing next-generation compounds. It can be used as a comparator in cell-based assays to identify novel agents capable of overcoming compound ALK mutations (e.g., G1202R/L1196M) that confer resistance to lorlatinib itself.[12]

Investigating ROS1-Driven Cancers with Acquired Resistance

Lorlatinib is also a potent ROS1 inhibitor. It is a critical reagent for studying ROS1-driven cancers that have acquired resistance to crizotinib, including those with the solvent front G2032R mutation, against which lorlatinib retains activity.[6][7]

References

- [1] Addeo, A., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research, 7(S3), S340-S344.

- [2] Verheijen, R. B., et al. (2020). Observed Clinical Lorlatinib CSF and Plasma Concentrations are in Good Agreement with the Predicted Concentrations by a Physiologically-Based Pharmacokinetic (PBPK) Model. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 575-583.

- [3] Vaishnavi, A., et al. (2022). Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition. The Journal of Clinical Pharmacology, 62(9), 1120-1129.

- [4] Recondo, G., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714–725.

- [5] Drilon, A., et al. (2020). Acquired G2032R Resistance Mutation in ROS1 to Lorlatinib Therapy Detected with Liquid Biopsy. Cancers, 12(11), 3144.

- [6] Buss, A. D., et al. (2020). Crystalline form of lorlatinib free base hydrate. EP3694863B1.